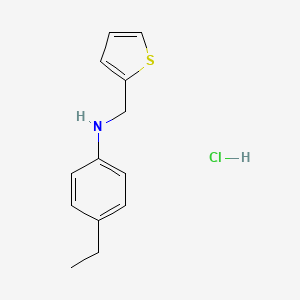
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride is an organic compound with the molecular formula C13H15NS·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and an ethyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl aniline and thiophen-2-ylmethanol.
Reaction: The thiophen-2-ylmethanol is converted to thiophen-2-ylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.
N-Alkylation: The resulting thiophen-2-ylmethyl chloride is then reacted with 4-ethyl aniline in the presence of a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) to form 4-Ethyl-N-(thiophen-2-ylmethyl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups if present.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, and Cl2 or Br2 for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic compounds.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring and aniline moiety can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N-(thiophen-2-ylmethyl)aniline hydrochloride
- 4-Ethyl-N-(furan-2-ylmethyl)aniline hydrochloride
- 4-Ethyl-N-(pyridin-2-ylmethyl)aniline hydrochloride
Uniqueness
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride is unique due to the presence of both an ethyl group and a thiophen-2-ylmethyl group on the aniline nitrogen. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H16ClNS |
|---|---|
Poids moléculaire |
253.79 g/mol |
Nom IUPAC |
4-ethyl-N-(thiophen-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H15NS.ClH/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13;/h3-9,14H,2,10H2,1H3;1H |
Clé InChI |
LBKODVXHLMWWEC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NCC2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
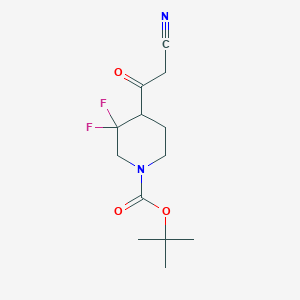
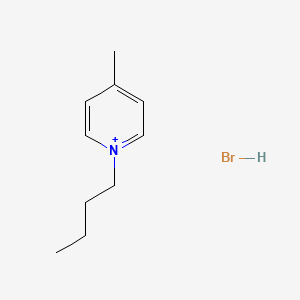
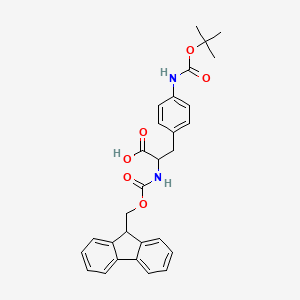

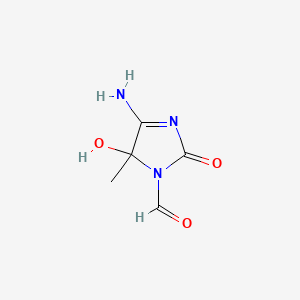
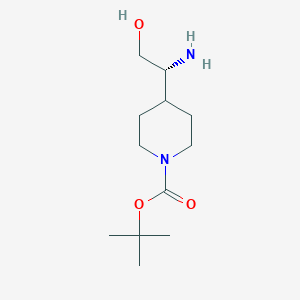
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
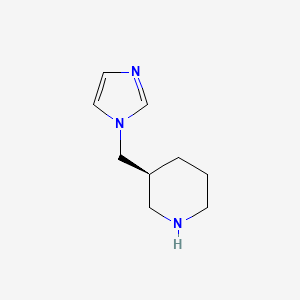
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
